molecular formula C17H20N4O4 B13495646 5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[[(2R)-3-amino-2-methyl-propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13495646
M. Wt: 344.4 g/mol
InChI Key: SLZJZWUZMUCVNJ-UHFFFAOYSA-N
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Description

5-[(3-amino-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-amino-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the reaction of 3-amino-2-methylpropylamine with 2,6-dioxopiperidine-3-carboxylic acid under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction results in the formation of amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, making it useful for studying biological pathways and mechanisms .

Medicine

Medically, this compound has shown promise in the treatment of certain diseases. It is being investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer progression .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-[(3-amino-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. It binds to proteins and enzymes, altering their activity and leading to various biological effects. The compound can modulate signaling pathways, inhibit enzyme activity, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[(3-amino-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione apart is its specific structure, which allows for unique interactions with molecular targets. This makes it a valuable compound for developing targeted therapies and studying complex biological processes .

Properties

Molecular Formula

C17H20N4O4

Molecular Weight

344.4 g/mol

IUPAC Name

5-[(3-amino-2-methylpropyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C17H20N4O4/c1-9(7-18)8-19-10-2-3-11-12(6-10)17(25)21(16(11)24)13-4-5-14(22)20-15(13)23/h2-3,6,9,13,19H,4-5,7-8,18H2,1H3,(H,20,22,23)

InChI Key

SLZJZWUZMUCVNJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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